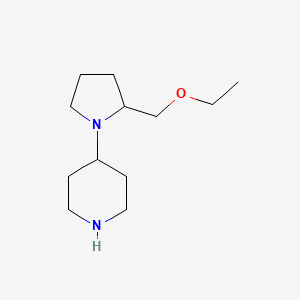

4-(2-(乙氧甲基)吡咯烷-1-基)哌啶

描述

Pyrrolidine and piperidine are both important nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring and the six-membered piperidine ring are common structures in many pharmaceuticals .

Synthesis Analysis

Pyrrolidine and piperidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The structure of these compounds is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis

The reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . It’s worth noting that the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors, including the presence of heteroatomic fragments and the spatial orientation of substituents .科学研究应用

合成技术和化学性质

- 提出了一种合成 3-(吡咯烷-1-基)哌啶的新方法,该化合物在药物化学中具有重要意义,为大批量生产此类化合物提供了一种更简单的方法。该方法基于吡咯基吡啶的完全催化氢化,而吡咯基吡啶可以通过 3-氨基吡啶与 2,5-二甲氧基四氢呋喃缩合容易制备 (R. Smaliy 等人,2011)。

生物活性与应用

- 合成了一系列 1-取代吡咯烷-2-酮和吡咯烷衍生物,并测试了它们的心电图、抗心律失常和降压活性。一些化合物显示出很强的抗心律失常和抗高血压活性,表明它们在治疗心血管疾病中的潜在用途。发现抗心律失常和降压作用与其 α-肾上腺能阻断特性有关,突出了结构部分在药物应用中的重要性 (Barbara Malawska 等人,2002)。

在药物设计和材料科学中的应用

- 哌嗪和均哌嗪在药物设计中的应用已得到充分证明,这些杂环被用作分子设计中的支架、末端元素和水溶性成分。这篇综述讨论了基于吡咯烷和稠合吡咯烷的哌嗪和均哌嗪模拟物的应用,展示了包含拉伸和螺环结构的衍生物,以及一系列二氨基环烷烃在生物活性化合物设计中的应用 (N. Meanwell, O. Loiseleur, 2022)。

安全和危害

未来方向

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity. If the target is a receptor, the compound might act as an agonist or antagonist .

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s difficult to say which biochemical pathways might be affected. Compounds with a pyrrolidine ring have been found to interact with a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its lipophilicity, and its size .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of bacteria to reducing inflammation .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

属性

IUPAC Name |

4-[2-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLIPFPYZMEGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

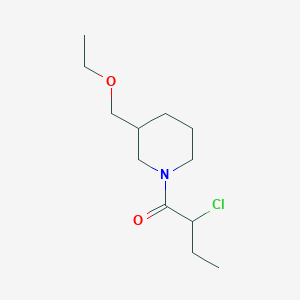

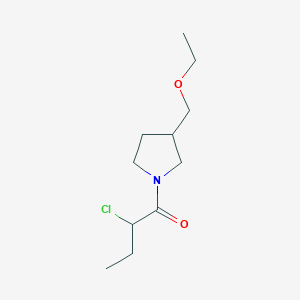

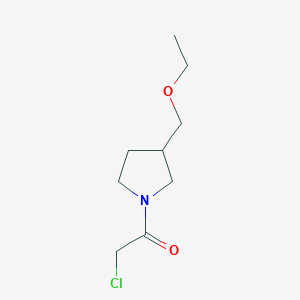

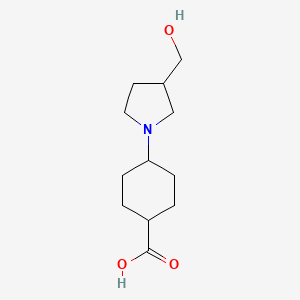

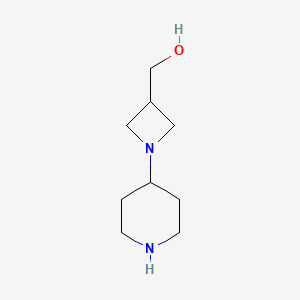

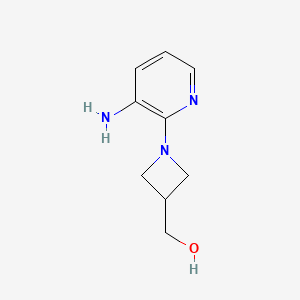

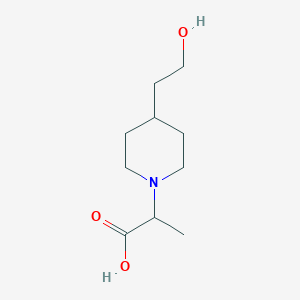

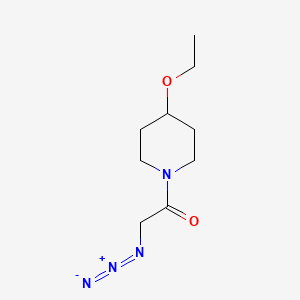

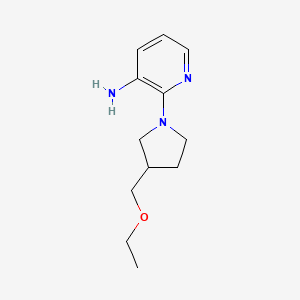

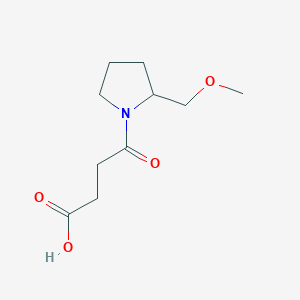

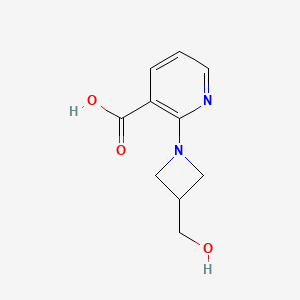

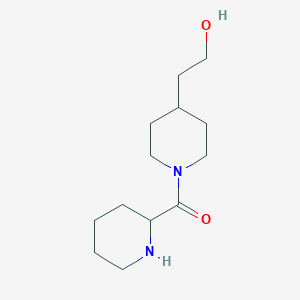

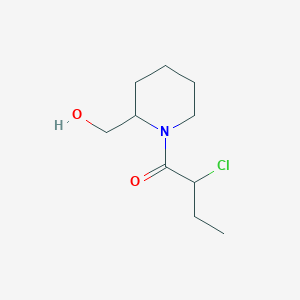

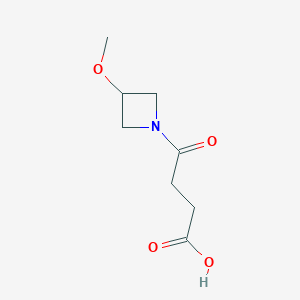

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。